![molecular formula C14H11Cl3OS B2436458 2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene CAS No. 338792-76-0](/img/structure/B2436458.png)
2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene is a chemical compound with the molecular formula C14H11Cl3OS and a molecular weight of 333.65 g/mol. This compound is known for its promising biological properties and is widely used in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene involves the reaction of 2,4-dichlorophenol with 2-chloroethyl 4-chlorophenyl sulfide under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can interact with cellular membranes, affecting their integrity and function .
類似化合物との比較
Similar Compounds
4,4’-Dichlorodiphenyl sulfoxide (DDS): Shares similar structural features and biological properties.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): A related compound with similar environmental persistence and biological activity
Uniqueness
2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene is unique due to its specific combination of chloro and sulfanyl substituents, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
2,4-dichloro-1-[2-(4-chlorophenyl)sulfanylethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3OS/c15-10-1-4-12(5-2-10)19-8-7-18-14-6-3-11(16)9-13(14)17/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFQSQLIKPHDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCOC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
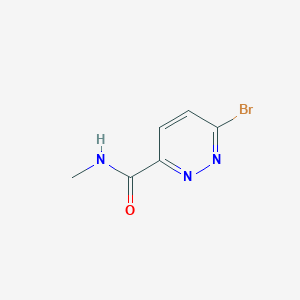
![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2436376.png)
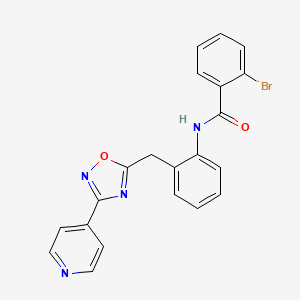
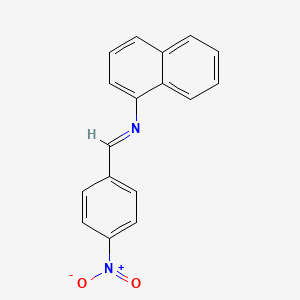
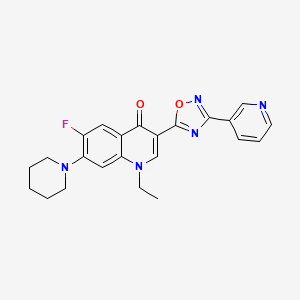
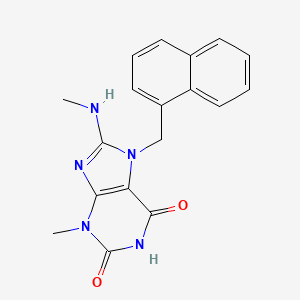
![4-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-yl}piperazine-1-carbaldehyde](/img/structure/B2436385.png)

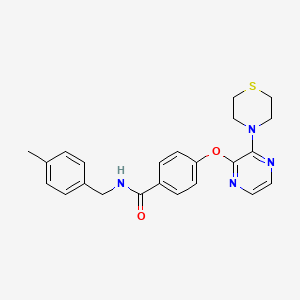
![2-(4-((8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)amino)-1H-pyrazol-1-YL)acetic acid](/img/structure/B2436388.png)
![2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2436395.png)
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2436396.png)
![N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2436397.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2436398.png)
